molecular formula C14H15BO3 B7767167 Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-

Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-

Cat. No.: B7767167
M. Wt: 242.08 g/mol
InChI Key: VDNJTMREUYRXMT-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is an organoboron compound with a phenylboronic acid core substituted at the para position by a (4-methylphenyl)methoxy group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry. The (4-methylphenyl)methoxy substituent introduces a hydrophobic benzyl ether moiety, which influences solubility, reactivity, and intermolecular interactions, particularly in Suzuki-Miyaura cross-coupling reactions or as a diol-binding agent in sensor applications .

Properties

IUPAC Name

[4-[(4-methylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNJTMREUYRXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

Miyaura borylation is the most widely reported method, utilizing palladium-catalyzed coupling between aryl halides and bis(pinacolato)diboron. Example steps include:

  • Halogenation : A brominated intermediate, such as 2-bromo-4-[(4-methylphenyl)methoxy]benzene, is synthesized via electrophilic substitution.

  • Borylation : The brominated precursor reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%) and KOAc (3 equiv) in dioxane at 80–100°C for 12–24 hours.

  • Deprotection : The pinacol boronate ester is hydrolyzed using 0.1 N HCl in acetone/water to yield the free boronic acid.

Key Data :

ParameterValueSource
Yield (borylation step)85–92%
Catalyst Loading3 mol% Pd(dppf)Cl₂
Reaction Time18 hours

Sulfonate Ester Cross-Coupling

A patented method (US6433214B1) describes coupling aryl sulfonates with organozinc reagents using Pd/Ni catalysts:

  • Sulfonation : 2-Hydroxybenzoic acid is converted to its methanesulfonate ester using methanesulfonyl chloride in dichloromethane (DCM) with pyridine.

  • Coupling : The sulfonate reacts with p-tolylzinc bromide in tetrahydrofuran (THF) with Pd/C (10 wt%) and PPh₃ (2 equiv) at reflux for 12–72 hours.

  • Ester Hydrolysis : The resulting methyl ester is saponified using K₂CO₃ in ethanol/water.

Optimization Insights :

  • Catalyst Systems : Pd/C with PPh₃ outperforms NiCl₂/PPh₃, achieving yields up to 91%.

  • Lithium Additives : LiCl (2 equiv) enhances zinc reagent reactivity, reducing side products.

Direct Boronation via Lithiation

A less common approach involves directed ortho-metalation:

  • Lithiation : 4-[(4-Methylphenyl)methoxy]benzene is treated with n-BuLi (−78°C, THF) to generate a stabilized aryllithium intermediate.

  • Boronation : Trimethyl borate is added, followed by acidic workup (HCl/H₂O) to yield the boronic acid.

Challenges :

  • Low regioselectivity without directing groups.

  • Sensitivity to moisture, requiring strict anhydrous conditions.

Catalyst and Solvent Optimization

Palladium vs. Nickel Catalysts

CatalystYield (%)Reaction Time (h)Cost Efficiency
Pd(dppf)Cl₂9218Moderate
Pd/C + PPh₃9112High
NiCl₂ + PPh₃7972Low

Data aggregated from. Palladium systems offer superior efficiency, while nickel catalysts are limited by slower kinetics and lower yields.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.19–7.75 ppm, with singlet peaks for the methyl group (δ 2.34 ppm) and methoxy group (δ 3.59 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 242.08 (M⁺), with fragmentation patterns confirming the boronic acid moiety.

  • Melting Point : 165–167°C (decomposition observed above 170°C).

Challenges and Mitigation Strategies

  • Boroxine Formation :

    • Cause : Self-condensation of boronic acids under anhydrous conditions.

    • Solution : Hydrolyze with 0.1 N HCl/acetone and repeated evaporation.

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the ortho-substituted methoxy group.

    • Solution : Use bulkier ligands (e.g., dppf) to stabilize the Pd center .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of the compound, enabling the formation of carbon-carbon bonds between aryl boronic acids and aryl halides.

Key Reaction Data

SubstrateCatalyst SystemConditionsYieldSource
4-BromothiazolePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, reflux, 18h45%
2-ChloroquinolinePd(PPh₃)₄, K₂CO₃Microwave, 150°C, 30min53%
Aryl HalidesPd(mu-OH)Cl(IPr)₂Ethanol, 22°C, 6h97%

Mechanistic Insights

  • The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

  • The methoxy and methyl substituents on the phenyl ring enhance electron density, improving transmetallation efficiency.

Homocoupling Reactions

Homocoupling of boronic acids provides symmetrical biaryls under oxidative conditions.

Experimental Findings

  • Catalyst : Cu₂(ophen)₂ in DMF at 20°C achieved 95% yield for analogous boronic acids .

  • Conditions : Air serves as the oxidant, with ethanol/water mixtures enabling green chemistry applications .

Limitations

  • Competing protodeboronation may occur if moisture is present.

Bioconjugation via Diol Complexation

The compound forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in biomolecule labeling:

Key Interactions

  • Stable boronate esters form with saccharides or glycoproteins, enhancing cellular uptake.

  • The methylmethoxy substituent improves solubility in aqueous media compared to unsubstituted analogs.

Esterification and Functionalization

The boronic acid group participates in esterification reactions:

Example Reaction

Ar-B(OH)2+RCOClAr-B(OR)2+2HCl\text{Ar-B(OH)}_2 + \text{RCOCl} \rightarrow \text{Ar-B(OR)}_2 + 2\text{HCl}

  • Esters derived from this compound exhibit enhanced stability in storage.

Comparative Reactivity with Analogues

PropertyB-[4-[(4-methylphenyl)methoxy]phenyl]-4-Methoxyphenylboronic Acid
Suzuki Coupling Yield45–97%30–85%
Solubility in H₂OLowModerate
Stability to ProtodeboronationHighModerate

Structural Advantages

  • The 4-methyl group sterically shields the boron atom, reducing undesired side reactions.

  • Methoxy substitution enhances electron donation, accelerating transmetallation .

Challenges and Optimization Strategies

  • Protodeboronation : Minimized by using anhydrous solvents and low temperatures .

  • Catalyst Poisoning : Additives like TBAB (tetrabutylammonium bromide) improve catalyst longevity .

Scientific Research Applications

Applications in Organic Synthesis

Boronic acids are crucial in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is significant for constructing complex organic molecules used in pharmaceuticals and agrochemicals. B-[4-[(4-methylphenyl)methoxy]phenyl]- can participate in these reactions due to its ability to form stable complexes with various organic halides.

Table 1: Comparison of Boronic Acids in Organic Synthesis

Compound NameStructureUnique Features
B-[4-[(4-methylphenyl)methoxy]phenyl]-C14H15BO3Enhanced reactivity due to methoxy substitution
Phenylboronic AcidC6H5B(OH)2Most studied; widely used in Suzuki reactions
Methylboronic AcidCH3B(OH)2Smaller size; often used in sensor applications

Biological Applications

Boronic acids exhibit notable biological activities due to their ability to interact with biomolecules. They can selectively bind to saccharides through their diol recognition capabilities, making them useful in:

  • Drug Delivery Systems : Enhancing the cellular uptake of therapeutic agents.
  • Biochemical Sensors : Detecting glucose levels through selective binding .

Research has shown that modifications on the aromatic ring of boronic acids can significantly influence their binding affinity and selectivity towards different biological targets. For instance, B-[4-[(4-methylphenyl)methoxy]phenyl]- has been investigated for its potential as an inhibitor for various enzymes such as proteases and glycosidases.

Case Studies

  • Enzyme Inhibition : Studies have demonstrated that certain boronic acid derivatives can inhibit target enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents. For example, B-[4-[(4-methylphenyl)methoxy]phenyl]- has shown promise as a selective inhibitor for glycosidases.
  • Sensor Development : Research has indicated that boronic acids can be incorporated into sensor designs for glucose detection. The reversible binding of boronic acids to diols allows for sensitive detection methods that can be utilized in diabetes management .

Mechanism of Action

The mechanism of action of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- primarily involves its role as a Lewis acid. The boron atom in the boronic acid group has an empty p-orbital, allowing it to accept electron pairs from nucleophiles. This property is exploited in various reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

    Catalysis: In catalytic reactions, it interacts with metal catalysts to facilitate the formation of new bonds.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Electronic and Steric Properties

Table 1: Structural and Electronic Comparisons
Compound Name Substituent Key Properties Evidence ID
B-[4-[(4-methylphenyl)methoxy]phenyl]- (4-Methylphenyl)methoxy Hydrophobic, moderate steric bulk N/A
[4-(Methoxymethoxy)phenyl]boronic acid Methoxymethoxy Smaller substituent, higher polarity
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid 4-tert-Butyl-2-methylphenoxymethyl Bulky, lipophilic
4-Benzyloxy-2-methylphenylboronic acid Benzyloxy (ortho-methyl) Ortho substitution, steric hindrance
B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid Chloro-sulfonamide Electron-withdrawing, acidic

Key Findings :

  • Steric Effects : Bulky substituents like tert-butyl () or ortho-methyl () hinder reactivity in cross-coupling reactions, whereas the target compound’s linear para-substitution offers moderate steric accessibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide in ) increase boronic acid acidity (lower pKa), enhancing diol-binding capacity, whereas the target’s ether group is electron-donating, slightly reducing acidity .

Solubility and Stability

Table 2: Solubility and Stability Data
Compound Name Solubility Profile Stability Notes Evidence ID
B-[4-[(4-methylphenyl)methoxy]phenyl]- Low aqueous solubility Stable in organic solvents Inferred
Pyren-1-yl boronic acid Precipitates in RPMI medium Limited in vitro applicability
[4-(Methoxymethoxy)phenyl]boronic acid 95% purity, soluble in polar solvents High synthetic yield
B-[4-[2-(dimethylamino)ethoxy]phenyl]- Enhanced solubility due to amine pH-dependent stability

Key Findings :

  • The target compound’s hydrophobicity likely limits aqueous solubility, similar to pyren-1-yl boronic acid (), complicating biological assays.
  • Polar substituents (e.g., methoxymethoxy in or dimethylaminoethoxy in ) improve solubility but may alter target binding specificity .

Key Findings :

  • Substituent Position Matters : Compound A (ortho-substituted) shows potent antifungal activity, whereas para-substituted Compound B is less effective, highlighting the importance of substitution patterns .
  • The target compound’s para-substituted benzyl ether may lack the steric flexibility required for strong biological interactions compared to cyanocyclopropyl derivatives ().

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities and applications. The compound Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- represents a specific derivative with unique properties that contribute to its potential therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including drug design and development. Boronic acids have been explored for their roles in cancer therapy, antibacterial activity, and as enzyme inhibitors.

The biological activity of boronic acids can be attributed to several mechanisms:

  • Inhibition of Proteasomes : Boronic acids can act as proteasome inhibitors, which play a crucial role in regulating protein degradation. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .
  • Enzyme Inhibition : Many boronic acids exhibit inhibitory effects on various enzymes. For example, they can inhibit serine proteases and carbonic anhydrases, which are involved in numerous physiological processes .
  • Anticancer Properties : Research indicates that certain boronic acid derivatives can induce cell cycle arrest in cancer cells. The compound discussed here has shown potential antiproliferative effects against androgen receptor-positive cancer cells by modifying binding interactions within the active site .

Table 1: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
BortezomibProteasome Inhibitor0.005
4-Methoxyphenylboronic acidAntioxidant0.14
Boronic acid derivative XAnticancer (MCF-7)18.76

Detailed Findings

  • Antiproliferative Activity : A study focused on the antiproliferative effects of boronic acid derivatives demonstrated that the compound could inhibit cell growth in androgen receptor-positive cancer cell lines. The mechanism involved the formation of hydrogen bonds with key amino acids in the active site of target proteins .
  • Enzyme Inhibition : Another research highlighted the compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, with IC50 values indicating significant inhibitory potential (IC50: 115.63 µM for acetylcholinesterase and 3.12 µM for butyrylcholinesterase) . This suggests potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.
  • Antioxidant Properties : The compound exhibited strong antioxidant activity with an IC50 value of 0.14 µg/mL in DPPH radical scavenging assays, indicating its capability to neutralize free radicals effectively .

Q & A

Q. What are the common synthetic routes for preparing Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-, and what challenges arise during purification?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acid precursors. Aromatic boronic acids are often synthesized via Miyaura borylation using palladium catalysts . Key challenges include the instability of boronic acids during purification due to their propensity for trimerization (forming boroxines) and sensitivity to moisture. To mitigate this, intermediates like boronic esters (e.g., pinacol esters) are synthesized first, as they are more stable and easier to purify via silica gel chromatography or recrystallization . Post-purification hydrolysis under mild acidic conditions yields the free boronic acid .

Q. How do boronic acids interact with diols and glycoproteins, and what factors modulate binding affinity?

Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols via esterification, which is pH-dependent. The binding affinity is influenced by the pKa of the boronic acid (lower pKa enhances binding at physiological pH) and the stereoelectronic environment of the diol . For glycoproteins, secondary interactions (e.g., hydrophobic or electrostatic interactions) with the protein surface can enhance or interfere with selectivity. Buffer composition (e.g., borate buffers) and pH adjustments (alkaline conditions favor boronate-diol complexation) are critical for optimizing specificity .

Q. What spectroscopic and analytical techniques are most effective for characterizing boronic acid derivatives?

  • MALDI-MS : Derivatization with diols (e.g., pinacol) prevents trimerization, enabling accurate mass analysis. 2,5-Dihydroxybenzoic acid (DHB) matrix facilitates in situ esterification for on-plate analysis .
  • NMR : ¹¹B NMR distinguishes free boronic acids from esterified forms, while ¹H/¹³C NMR identifies structural motifs .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and degradation pathways, critical for flame-retardant applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of boronic acids for glycoproteins across studies?

Discrepancies often arise from variations in experimental conditions:

  • Buffer Systems : Phosphate buffers compete with diols for boronic acid binding, reducing apparent affinity. Switching to non-competitive buffers (e.g., HEPES) improves accuracy .
  • Immobilization Effects : Surface-conjugated boronic acids (e.g., on SPR chips) may exhibit altered kinetics due to steric hindrance. Solution-phase assays (e.g., fluorescence polarization) provide complementary data .
  • Glycoprotein Isoforms : Ribonuclease B (glycosylated) vs. Ribonuclease A (non-glycosylated) controls help distinguish specific vs. non-specific binding .

Q. What strategies overcome challenges in mass spectrometry analysis of boronic acid-containing peptides?

  • Derivatization : Converting boronic acids to cyclic esters (e.g., with pinacol) suppresses dehydration/trimerization artifacts .
  • Matrix Selection : DHB acts as both matrix and derivatizing agent, enabling direct on-plate esterification for MALDI-MS/MS sequencing .
  • High-Resolution MS : Orbitrap or TOF analyzers resolve isotopic patterns distorted by boron’s natural isotope distribution (¹⁰B: 19.9%, ¹¹B: 80.1%) .

Q. How can computational methods enhance the design of boronic acid-based therapeutics?

  • Molecular Docking : Predicts binding modes to targets like proteasomes or serine hydrolases, guiding rational modifications (e.g., introducing electron-withdrawing groups to lower pKa) .
  • DFT/TDDFT Calculations : Models photoinduced electron transfer (PeT) in fluorescent sensors, optimizing signal-to-noise ratios by tuning donor-acceptor interactions .
  • MD Simulations : Evaluates stability of boronate-diol complexes under physiological conditions, informing drug delivery system design .

Q. What structural modifications improve the thermal stability of aromatic boronic acids for flame-retardant applications?

  • Electron-Deficient Substituents : Nitro or trifluoromethyl groups reduce electron density at boron, delaying oxidative degradation .
  • Polymer Conjugation : Incorporating boronic acids into polymer backbones (e.g., poly(3-acrylamidophenylboronic acid)) enhances thermal resilience via crosslinking .
  • Heterocyclic Integration : Pyrene-1-boronic acid exhibits stability up to 600°C due to extended π-conjugation dissipating thermal energy .

Q. How can boronic acid-functionalized polymers be optimized for glucose sensing?

  • Crosslinker Density : Adjusting the ratio of boronic acid monomers to crosslinkers (e.g., PEG-diacrylate) balances glucose responsiveness and mechanical stability .
  • Diol Competitors : Adding sorbitol or fructose competes with glucose, sharpening sensor dynamic range .
  • Fluorescent Reporters : Integrating AIEgens (aggregation-induced emission luminogens) enables real-time, reversible glucose detection via fluorescence quenching .

Q. What methodologies detect genotoxic boronic acid impurities in pharmaceuticals?

  • LC-MS/MS : Validated methods with LOQ <1 ppm quantify impurities like methyl phenylboronic acid. Boron’s isotopic pattern aids identification .
  • ICH Compliance : Validation includes linearity (R² >0.99), accuracy (90–110%), and robustness testing (pH/temperature variations) .

Data Contradiction Analysis

Q. Why do some boronic acid-based sensors show conflicting selectivity for monosaccharides?

Divergent results stem from:

  • Sensor Design : PeT (photoinduced electron transfer) sensors with carbazole donors (d-PeT) exhibit pH-dependent fluorescence, whereas a-PeT sensors (fluorophore as acceptor) have high background noise at acidic pH .
  • Diol Geometry : cis-Diols (e.g., fructose) bind more strongly than trans-diols (e.g., galactose), but steric effects in branched sensors alter selectivity .
  • Buffer Interference : Tris or carbonate buffers compete with analytes, necessitating low-ionic-strength conditions for reliable data .

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